“6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C5H3ClN4 . It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds .
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity against 60 human tumor cell lines . Another study reported the design and synthesis of a focused library of 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs) .
The molecular structure of “6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6-position . The exact mass of the molecule is 154.0046238 g/mol .
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit potent anti-proliferative activities . For example, compound 7d, a derivative of pyrazolo[3,4-d]pyrimidine, showed prominent anticancer activity and inhibited EGFR and ErbB2 kinases at sub-micromolar level .
The physical and chemical properties of “6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” include a molecular weight of 154.56 g/mol, a topological polar surface area of 54.5 Ų, and a complexity of 131 . It has one hydrogen bond donor and three hydrogen bond acceptors .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound features a unique structural arrangement that combines both pyrazole and pyrimidine rings, making it of significant interest in various fields, particularly in pharmaceuticals and agrochemicals. Its potential biological activities and versatility in chemical synthesis have drawn attention from researchers and industrial chemists alike. The compound is recognized for its ability to act as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle and are often implicated in cancer progression .
The compound can be synthesized through several methods, primarily involving the condensation of specific precursors under controlled conditions. It is commercially available from various chemical suppliers, including BenchChem and PubChem, which provide detailed specifications and safety data for handling this compound .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a heterocyclic aromatic compound. It contains nitrogen atoms within its ring structure, contributing to its chemical reactivity and biological properties. The compound is also categorized under pharmaceutical agents due to its role as a kinase inhibitor .
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
In an industrial context, continuous flow reactors may be employed to enhance reaction efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized to ensure reproducibility and cost-effectiveness in production .
The molecular formula of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C₅H₄ClN₅, with a molecular weight of approximately 169.57 g/mol. The structure consists of a chlorinated pyrazolo[3,4-d]pyrimidine framework with an amine group at the 4-position.
Key structural data include:
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:
The substitution reactions are particularly valuable for generating new derivatives that may exhibit enhanced biological activity or improved pharmacological profiles.
The primary mechanism of action for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, this compound inhibits kinase activity, thereby preventing phosphorylation of target proteins essential for cell cycle progression.
This inhibition leads to significant effects on cellular processes:
Key physical properties include:
Chemical properties include:
These properties are critical for determining how this compound can be handled in laboratory settings and its potential applications in drug development .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications:
Regioselective functionalization of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7) exploits differential reactivity at C4 versus C6 positions. The C4 chlorine exhibits higher electrophilicity due to adjacent ring nitrogens, enabling selective displacement by nucleophiles while preserving the C6 amine. In a pivotal study, methylamine reacted with 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exclusively at the C4 position, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (71% yield) without competitive chloromethyl substitution [6]. This selectivity stems from both electronic differences and steric accessibility, as confirmed by X-ray crystallography [6].
Catalytic systems further enhance regiocontrol: Pd-catalyzed Sonogashira couplings with terminal alkynes occur selectively at C4, with Pd(OAc)₂/XPhos achieving 82% yield versus PdCl₂(PPh₃)₂/CuI (65%) [1]. For arylations, Suzuki-Miyaura couplings using PdCl₂(dppf)·CH₂Cl₂ enable C4 functionalization with heterocyclic boronic esters, though yields decrease with sterically hindered partners [5].
Table 1: Regioselectivity in Nucleophilic Substitutions
Substituent | Nucleophile | Conditions | Selectivity (C4:C6) | Yield |
---|---|---|---|---|
Chloromethyl | Methylamine | THF, 20°C, 5h | >99:1 | 71% |
H | Phenylboronic acid | Pd(OAc)₂/XPhos, MW | 100:0 | 82% |
Methyl | Piperidine | K₂CO₃, DMF, 80°C | 100:0 | 89% |
Steric and electronic factors dominate regiochemical outcomes: Electron-withdrawing groups at C6 increase C4 electrophilicity, while bulky N1 substituents hinder C6 approach [9].
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation strategies, with Gewald-type reactions predominating. One optimized route involves:
Chlorination then installs the C6 chloro group: Phosphorus oxychloride (POCl₃) converts the 6-hydroxy derivative to 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine at 110°C (85–92% yield) [3] [10]. Microwave-assisted condensation significantly reduces reaction times from hours to minutes while maintaining yields >90% [5]. Alternative one-pot assemblies using ethoxymethylene malononitrile and aminopyrazoles under reflux enable direct core formation without intermediates [7].
Table 2: Cyclocondensation Routes Comparison
Method | Precursor | Conditions | Yield | Advantage |
---|---|---|---|---|
Stepwise cyclization | 5-Aminopyrazole-4-carbonitrile | Hydrazine, EtOH, reflux | 75% | High purity |
One-pot | Ethoxymethylene malononitrile | AcOH, 120°C, 3h | 68% | Reduced steps |
Microwave-assisted | Formimidate derivative | MW, 150°C, 20 min | 92% | Rapid processing |
Transitioning from batch to continuous flow reactors addresses key scalability challenges for 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, particularly exotherm control and impurity generation. Microreactor technology enables:
A demonstrated flow protocol achieves 89% purity at 5 kg/day throughput, surpassing batch purity by ≥8% due to eliminated hot spots [2]. For photochemical steps (e.g., Sandmeyer-type aminations), UV-flow reactors enhance photon efficiency, reducing reaction times from 12 hours to 30 minutes [5]. Catalyst-packed columns with immobilized Pd setups enable continuous Suzuki couplings, enabling direct integration of C4-arylated derivatives without workup delays [8].
The C4 chloro and C6 amine groups provide orthogonal handles for diversification into pharmacologically relevant analogs:
At C4:
At C6:
Bifunctional modifications: Sequential C4 amination followed by C6 acylation or glycosylation (e.g., with D-glucose) yields dual-targeting CDK2 inhibitors (IC₅₀ = 0.057 µM) [8].
Table 3: Derivative Libraries via Post-Synthetic Modifications
Modification Type | Reagents | Target Pharmacophore | Biological Activity |
---|---|---|---|
C4 Amination | Cyclohexylamine | Hydrophobic tail | EGFR inhibition (IC₅₀ 19 µM) |
C4 Suzuki coupling | 1-Methylpyrazol-5-ylboronic acid | Heterocyclic head | σ1R antagonism (Kᵢ 13 nM) |
C6 Glycosylation | D-Glucose | Ribose-binding moiety | CDK2 inhibition (IC₅₀ 0.057 µM) |
C6-C4 Hydrazone | 2-Hydroxybenzaldehyde | Chelating linker | Apoptosis induction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7